![molecular formula C20H18N2O4S B2853651 2-((3-(Methylthio)phenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899998-23-3](/img/structure/B2853651.png)
2-((3-(Methylthio)phenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(Methylthio)phenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is commonly referred to as MTPI and has been studied for its ability to inhibit the growth of cancer cells and its potential use as an anti-inflammatory agent.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related chemical structures in synthesizing a variety of heterocyclic compounds. For example, aryl isothiocyanates react with acetylenic esters to afford thiazole derivatives, dihydropyrimidines, and thiazine carboxylates, showcasing a pathway to diverse functionalized heterocycles with moderate to good yields (Yavari, Amirahmadi, & Halvagar, 2017). Another study focused on the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, further illustrating the rich chemistry of compounds involving amino and acetylindolizine functionalities for creating molecules with potential cytotoxic activities (Hassan, Hafez, & Osman, 2014).
Domino Reactions for Heterocyclic Derivatives
One notable study reported the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction, highlighting an efficient method for constructing complex heterocycles from simpler building blocks (Ziyaadini et al., 2011). Such reactions are crucial for developing pharmacologically relevant molecules in a more streamlined and cost-effective manner.
Antimicrobial and Anticancer Activities
Further research has explored the antimicrobial and anticancer potentials of heterocyclic compounds derived from similar chemical frameworks. For instance, new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activities, demonstrating significant efficacy against various bacterial and yeast strains (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). Additionally, compounds with pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives showed notable antibacterial and antifungal activities, further underscoring the therapeutic potential of such molecules (Faty, Hussein, & Youssef, 2010).
properties
IUPAC Name |
[2-(3-methylsulfanylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-13(23)18-11-16(17-8-3-4-9-22(17)18)20(25)26-12-19(24)21-14-6-5-7-15(10-14)27-2/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCSUNMMGJUGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.